3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by nitration and chlorination to introduce the nitro and chloro substituents, respectively.
Attachment to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed
Reduction: 3-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the chloro group, which may influence its chemical properties and interactions.
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
The presence of both chloro and nitro groups on the pyrazole ring, along with the benzoic acid moiety, makes 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid unique
Properties
IUPAC Name |
3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCQPPOOLUGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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